N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and an ethoxy-benzylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Ethoxy-Benzylamino Group: The ethoxy-benzylamino group can be introduced via a nucleophilic substitution reaction, where an ethoxy-benzylamine reacts with a suitable electrophilic intermediate.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, where an acyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ethoxy-benzylamine, tert-butyl bromide, and strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its structural properties may be exploited in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and benzylamino moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **N-tert-Butyl-4-(2-ethoxy-benzylamino)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide
- **N-tert-Butyl-2-(4-ethoxy-benzylamino)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide
Uniqueness
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy-benzylamino group enhances its ability to interact with biological targets, while the tert-butyl group provides steric hindrance, potentially improving its stability and selectivity.
Properties
Molecular Formula |
C17H25N5O2S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[[4-[(2-ethoxyphenyl)methylamino]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H25N5O2S/c1-5-24-14-9-7-6-8-13(14)10-19-22-12-18-21-16(22)25-11-15(23)20-17(2,3)4/h6-9,12,19H,5,10-11H2,1-4H3,(H,20,23) |
InChI Key |
CGIAWZDIBSIARA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNN2C=NN=C2SCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1CNN2C=NN=C2SCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.